2-(4-Methoxybenzoyl)benzoic acid

Description

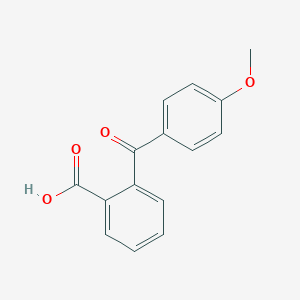

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUCGMLLTRXRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282944 | |

| Record name | O-(p-Anisoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1151-15-1 | |

| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(p-Anisoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-(p-Anisoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxybenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(P-ANISOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G674420E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(4-Methoxybenzoyl)benzoic acid CAS number

An In-depth Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid

CAS Number: 1151-15-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's properties, synthesis, and applications, with a focus on its role as a precursor to pharmacologically active molecules.

Chemical and Physical Properties

This compound is a benzophenone derivative characterized by a benzoic acid group and a methoxy-substituted benzoyl group.[1] These functional groups make it a versatile building block for more complex molecular architectures.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1151-15-1 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Alternate Names | 4'-Methoxybenzophenone-2-carboxylic acid | [2] |

| Molecular Formula | C₁₅H₁₂O₄ | [2] |

| Molecular Weight | 256.25 g/mol | [1][2] |

| Melting Point | 142-144.5 °C or 147-148 °C | [5][6] |

| Appearance | White to gray solid | [5] |

| InChI Key | UIUCGMLLTRXRBF-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of this compound. The expected chemical shifts are detailed below.

| Protons | Chemical Shift (δ, ppm) |

| Methoxy (CH₃) | ~3.8 |

| Aromatic (methoxy-substituted ring) | 6.9 - 7.4 |

| Aromatic (benzoic acid ring) | 7.8 - 8.2 |

Data derived from typical values for similar structures.[1]

Synthesis and Reactivity

The primary synthetic route to this compound is through Friedel-Crafts acylation.[5] The compound can then serve as a starting material for further transformations, such as ketone reduction.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from phthalic anhydride and anisole.[5]

Materials:

-

Phthalic anhydride (148 g)

-

Anisole (250 ml)

-

Anhydrous aluminum chloride (140 g)

-

Carbon disulfide (250 ml)

-

Ice water

-

Chloroform

-

Acetic acid/water solution for recrystallization

Procedure:

-

In a suitable reaction vessel, combine phthalic anhydride, anisole, and carbon disulfide. Stir the mixture vigorously at ambient temperature.

-

Carefully add anhydrous aluminum chloride to the stirred mixture. The reaction should be performed under anhydrous conditions to prevent catalyst deactivation.[1]

-

Continue vigorous stirring for 2.5 hours at ambient temperature.

-

After the reaction period, hydrolyze the mixture by carefully adding it to ice water.

-

Remove the organic solvents (carbon disulfide and excess anisole) via steam distillation.

-

Cool the residual aqueous solution to room temperature to precipitate a gray solid.

-

Separate the solid product from the liquid by decantation.

-

Dissolve the crude solid in approximately 1 L of chloroform.

-

Remove the chloroform by rotary evaporation to yield the product as a white solid.

-

For further purification, recrystallize the solid from an acetic acid/water mixture. The expected yield is approximately 42%.[5]

References

Technical Guide: 2-(4-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, including its molecular weight, and provides established experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Physicochemical Properties

This compound, also known as 4'-methoxybenzophenone-2-carboxylic acid, is a benzophenone derivative. Its core structure, featuring a benzoic acid moiety attached to a 4-methoxybenzoyl group, makes it a versatile building block for more complex molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| CAS Number | 1151-15-1 | [1] |

| Melting Point | 147-148 °C | [2] |

| Boiling Point | 477.6 °C at 760 mmHg | [2] |

| Density | 1.255 g/cm³ | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Methoxybenzophenone-2-carboxylic acid, o-(p-Anisoyl)benzoic acid |

Note: A dimeric form with the molecular formula C₃₀H₂₄O₈ and a molecular weight of 512.5 g/mol has also been reported in some databases.[3]

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.

Workflow for the Synthesis of this compound

Caption: Workflow of the synthesis process.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Addition of Reactants: To the flask, add phthalic anhydride (1.0 equivalent), anisole (1.7 equivalents), and carbon disulfide as the solvent.

-

Catalyst Addition: While stirring vigorously, slowly add anhydrous aluminum chloride (1.0 equivalent) to the mixture at room temperature. An exothermic reaction should be expected.

-

Reaction: Continue to stir the mixture at ambient temperature for approximately 2.5 hours.

-

Hydrolysis: Carefully pour the reaction mixture over crushed ice and water to hydrolyze the aluminum chloride complex.

-

Solvent Removal: Remove the organic solvents by steam distillation.

-

Isolation of Crude Product: Allow the residual solution to cool to room temperature. The crude product will precipitate as a solid. Decant the supernatant liquid.

-

Purification:

-

Dissolve the crude solid in a suitable solvent such as chloroform.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from a mixture of acetic acid and water to yield the pure this compound.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): δ 7.8–8.2 ppmAromatic Protons (Methoxy-Substituted Aryl Group): δ 6.9–7.4 ppmMethoxy Group Protons (-OCH₃): ~δ 3.8 ppm[1] |

| ¹³C NMR | Carbonyl Carbon (Ketone): ~δ 196 ppmCarbonyl Carbon (Carboxylic Acid): ~δ 167 ppmAromatic Carbons: δ 114–140 ppmMethoxy Carbon (-OCH₃): ~δ 55 ppm |

| IR Spectroscopy | C=O Stretch (Ketone): ~1680 cm⁻¹C=O Stretch (Carboxylic Acid): ~1700 cm⁻¹O-H Stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ at m/z = 256.26 |

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The benzophenone scaffold is a common feature in many NSAIDs. This compound is a valuable precursor for developing new anti-inflammatory agents that target cyclooxygenase (COX) pathways.[1]

-

Anticancer Agents: It is used in the synthesis of novel anticancer agents. For instance, it is a building block for 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of compounds that have shown potent antiproliferative activity against melanoma and prostate cancer cells.[4]

Signaling Pathway Illustration

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an important intermediate for the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound.

References

A Comprehensive Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid: Synthesis, Properties, and Potential as a Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzoyl)benzoic acid, a benzophenone derivative, is a significant compound in medicinal and organic chemistry. Its structural features, comprising a benzoic acid moiety and a 4-methoxybenzoyl group, make it a versatile precursor in the synthesis of various organic molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The IUPAC name for this compound is This compound .[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its potential role as a cyclooxygenase (COX) inhibitor, a key target in anti-inflammatory drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| CAS Number | 1151-15-1 | |

| Appearance | White solid | |

| Melting Point | 142-144.5 °C (recrystallized from acetic acid/water) |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Phthalic anhydride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Ice water

-

Chloroform

-

Acetic acid

-

Water

Procedure:

-

To a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.

-

Stir the reaction mixture for 2.5 hours.

-

Hydrolyze the reaction mixture with ice water.

-

Remove the organic solvents by steam distillation.

-

A gray solid will precipitate upon cooling the residual solution to room temperature. Decant the liquid to separate the solid.

-

Dissolve the solid in approximately 1 L of chloroform.

-

Remove the chloroform by rotary evaporation to yield a white solid (yield: 107 g, 42%).

-

Recrystallize the solid from an acetic acid/water mixture to obtain pure this compound with a melting point of 142-144.5 °C.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Role as a Cyclooxygenase (COX) Inhibitor Precursor

This compound serves as a valuable scaffold for the synthesis of NSAIDs, which primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

The Cyclooxygenase Pathway and NSAID Inhibition

The inhibition of the COX pathway is the primary mechanism of action for NSAIDs. By blocking COX enzymes, NSAIDs prevent the production of prostaglandins, thereby reducing inflammation and pain. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their safety profile, as inhibition of COX-1 is associated with gastrointestinal side effects.

Diagram of the Cyclooxygenase Pathway:

Caption: The cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.

Quantitative Analysis of COX Inhibition

| Compound | Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Aspirin | Non-selective NSAID | 3.57 | 29.3 | 0.12 |

| Ibuprofen | Non-selective NSAID | 12 | 80 | 0.15 |

| Celecoxib | Selective COX-2 Inhibitor | 82 | 6.8 | 12 |

| Diclofenac | Non-selective NSAID | 0.076 | 0.026 | 2.9 |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay (Hypothetical)

To evaluate the inhibitory potential of this compound or its derivatives against COX-1 and COX-2, a fluorometric or colorimetric assay can be employed. The following is a generalized protocol based on commercially available kits.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe (for fluorometric detection)

-

Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate (black for fluorescence)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the substrate and probe.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control: Assay buffer + COX enzyme.

-

Inhibitor Control: Assay buffer + COX enzyme + positive control inhibitor.

-

Test Compound: Assay buffer + COX enzyme + test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Detection: Immediately measure the fluorescence or absorbance kinetically over a period of time (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Diagram of Experimental Workflow for COX Inhibition Assay:

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anti-inflammatory agents. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible starting material. While direct data on its COX inhibitory activity is limited, its structural similarity to known NSAID precursors and the demonstrated activity of its derivatives highlight its importance for further research. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues as next-generation COX inhibitors. Further quantitative structure-activity relationship (QSAR) studies on a series of its derivatives could provide valuable insights for designing more potent and selective COX-2 inhibitors.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methoxybenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxybenzoyl)benzoic acid is a benzophenone derivative that serves as a crucial synthetic intermediate in the fields of organic and medicinal chemistry.[1] Structurally, it features a benzoic acid group linked to a 4-methoxybenzoyl group, making it a versatile precursor for synthesizing more complex molecules.[1] Its primary utility lies in its role as a building block for pharmaceutical compounds, especially non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) pathways.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological pathways.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | o-(p-anisoyl)benzoic acid | [3] |

| CAS Number | 1151-15-1 | [1] |

| Molecular Formula | C₁₅H₁₂O₄ | [3][4] |

| Molecular Weight | 256.25 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 142 - 144.5 °C | [5] |

| Boiling Point | 359.49 °C (rough estimate) | [3] |

| pKa | 3.34 ± 0.36 (Predicted) | [3][6] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether, and ethyl acetate. | [7] |

| InChI | InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | [1] |

| InChI Key | UIUCGMLLTRXRBF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a key technique for the structural elucidation of this compound.

-

¹H NMR Spectrum : The spectrum displays characteristic peaks that correspond to the different proton environments in the molecule.[1]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and established method for synthesizing this compound is through the Friedel-Crafts acylation of anisole with phthalic anhydride.[1][5]

Materials:

-

Phthalic anhydride[5]

-

Anisole[5]

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)[1][5]

-

Carbon disulfide (solvent)[5]

-

Ice water[5]

-

Chloroform[5]

-

Acetic acid/water (for recrystallization)[5]

Procedure:

-

A mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml) is prepared in a suitable reaction vessel.[5]

-

Anhydrous aluminum chloride (140 g) is added to the vigorously stirred mixture at ambient temperature.[5]

-

The reaction is stirred for approximately 2.5 hours.[5] Temperature control is important to minimize side product formation.[1]

-

The reaction is quenched by hydrolysis with ice water.[5]

-

The organic solvents (carbon disulfide and excess anisole) are removed by steam distillation.[5]

-

Upon cooling the residual solution, a gray solid precipitates. This solid is separated by decantation.[5]

-

The crude product is dissolved in chloroform, and the solvent is removed by rotary evaporation.[5]

-

The resulting white solid is purified by recrystallization from an acetic acid/water mixture to yield the final product.[5] A yield of 42% has been reported for this specific protocol.[8]

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Applications

Precursor for NSAIDs

This compound and its derivatives are valuable precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By serving as a structural scaffold, this molecule allows for the development of drugs that can effectively block the COX pathway.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Applications in Materials Science

Derivatives of this compound are also utilized as UV stabilizers in polymeric materials.[1] The benzophenone core is effective at absorbing harmful UV radiation and dissipating it as thermal energy, which protects the polymer from photo-oxidative degradation that can cause yellowing, cracking, and loss of physical properties.[1]

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. CID 67010507 | C30H24O8 | CID 67010507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID CAS#: 1151-15-1 [m.chemicalbook.com]

- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

2-(4-Methoxybenzoyl)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-(4-Methoxybenzoyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (CAS RN: 1151-15-1), a benzophenone derivative utilized as a key synthetic intermediate in organic and medicinal chemistry.[1][2][3] An understanding of its solubility is critical for applications ranging from reaction optimization and purification to formulation development. This document compiles the available solubility data, outlines a standard experimental protocol for its determination, and presents a visual workflow of the experimental process.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility Description |

| Polar Protic | Alcohol (unspecified) | Freely Soluble[4] |

| Glacial Acetic Acid | Freely Soluble[4] | |

| Water | Very Sparingly Soluble[4] | |

| Polar Aprotic | Ether (unspecified) | Freely Soluble[4] |

| Non-Polar | Toluene | Freely Soluble[4] |

| Halogenated | Chloroform | Freely Soluble[4] |

Note: "Freely Soluble" is a qualitative term. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This procedure ensures that the solvent is fully saturated with the solute at a specific temperature. The subsequent concentration measurement can be performed using various analytical techniques, most commonly gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Sealed vials (e.g., 10 mL glass test tubes with stoppers)[7]

-

Thermostatically controlled shaker or water bath

-

Analytical balance (uncertainty ±0.0001 g)[7]

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Drying oven

-

HPLC system with UV detector (if using HPLC method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium.[5] The time required may vary depending on the compound and solvent system.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the constant-temperature bath for a period (e.g., 2-4 hours) to permit the excess solid to sediment.[5]

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.[5] This step is critical to avoid artificially high results.

-

-

Quantification of Solute Concentration:

Method A: Gravimetric Analysis [6][7]

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely in a drying oven. The temperature should be set below the boiling point of the solvent and the melting point of the solute (146°C for this compound) to prevent degradation or sublimation.[2][4]

-

Once a constant weight is achieved, record the final mass of the vial containing the dried solute.

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100g of solvent).

Method B: HPLC Analysis [6]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the HPLC peak area against concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.[6]

-

Inject the diluted sample into the HPLC system. A common method for benzoic acid derivatives involves a C18 column with a mobile phase of acetonitrile and acidified water, and UV detection around 254 nm.[6]

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining solubility via the shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method. Max Width: 760px.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. o-(p-Anisoyl)benzoic Acid [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 2-(4-Methoxybenzoyl)benzoic Acid

Introduction

This compound is a benzophenone derivative that serves as a key intermediate in organic and medicinal chemistry.[1] Its molecular framework, featuring a benzoic acid moiety and a 4-methoxybenzoyl group, makes it a versatile precursor for the synthesis of various organic molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The determination of its solid-state structure is crucial for understanding its physicochemical properties, polymorphism, and for guiding the design of new therapeutic agents. X-ray crystallography is the definitive technique for establishing the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state.[1]

Expected Crystallographic and Structural Features

Based on the crystal structures of closely related compounds, such as 2-(4-chlorobenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid monohydrate, several key structural features are anticipated for this compound in the solid state.[1][2]

A primary and highly predictable interaction is the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a common and stable motif for carboxylic acids in the crystalline form. The crystal lattice is likely further stabilized by other weaker intermolecular interactions.

The conformation of the molecule will be largely defined by the dihedral angle between the planes of the two aromatic rings. This angle is influenced by the steric and electronic effects of the substituents on the rings.[1]

Table 1: Anticipated Crystallographic Data Summary

| Parameter | Expected Value/System | Description |

| Crystal System | Monoclinic or Triclinic | Based on related structures, a lower symmetry system is probable. |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Consistent with the formation of centrosymmetric dimers. |

| Z (Molecules per unit cell) | 2, 4, or 8 | Common values for organic molecules of this size. |

| Hydrogen Bonding | O—H⋯O | Primary interaction forming carboxylic acid dimers. |

| Dihedral Angle | 60-90° | The expected twist between the two aromatic rings. |

Table 2: Key Intramolecular Bond Lengths and Angles (Predicted)

| Bond/Angle | Type | Expected Value Range (Å or °) | Notes |

| C=O (ketone) | Bond Length | 1.20 - 1.25 Å | Typical double bond character. |

| C=O (carboxylic acid) | Bond Length | 1.20 - 1.26 Å | |

| C-O (carboxylic acid) | Bond Length | 1.30 - 1.36 Å | |

| C-O (methoxy) | Bond Length | 1.35 - 1.40 Å | |

| C-C-C (aromatic) | Bond Angle | ~120° | Characteristic of sp² hybridized carbon. |

| O=C-O (carboxylic) | Bond Angle | ~122° | |

| C-O-C (methoxy) | Bond Angle | 115 - 120° |

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3]

Procedure:

-

A mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml) is prepared in a suitable reaction vessel with vigorous stirring.[3]

-

Anhydrous aluminum chloride (140 g) is added to the mixture at ambient temperature.[3]

-

The reaction is stirred for approximately 2.5 hours.[3]

-

Following the reaction period, the solution is hydrolyzed with ice water.[3]

-

The organic solvents are removed by steam distillation.[3]

-

Upon cooling, a solid precipitates from the residual solution. This crude product is separated by decantation and dissolved in chloroform.[3]

-

The chloroform is removed by rotary evaporation to yield the solid product.[3]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from an appropriate solvent system.

Procedure:

-

The synthesized this compound is dissolved in a suitable solvent, such as an acetic acid/water mixture.[3]

-

The solution is allowed to stand at room temperature for slow evaporation of the solvent over several days to weeks.

-

The resulting single crystals are carefully harvested for analysis.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[1][4]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Logical Workflow for Synthesis and Structural Analysis

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methoxybenzoyl)benzoic acid. Due to the limited availability of public, experimentally derived spectral data for this specific compound, the following guide is based on a high-quality predicted spectrum. This allows for a thorough examination of the molecular structure and the electronic environment of the protons, which is crucial for researchers in drug development and organic synthesis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The spectrum was predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6 | 8.15 | dd | 1H | 7.8, 1.2 |

| H-3 | 7.80 | dd | 1H | 7.6, 1.2 |

| H-4 | 7.65 | td | 1H | 7.6, 1.2 |

| H-5 | 7.50 | td | 1H | 7.8, 1.2 |

| H-2', H-6' | 7.75 | d | 2H | 8.8 |

| H-3', H-5' | 6.95 | d | 2H | 8.8 |

| -OCH₃ | 3.88 | s | 3H | - |

| -COOH | 12.50 | s (broad) | 1H | - |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals for each of the non-equivalent protons in the molecule, offering valuable insights into its structure.

-

Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield around 12.50 ppm. This significant deshielding is characteristic of a carboxylic acid proton due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. The broadness of the signal is a result of chemical exchange with trace amounts of water or other acidic protons.

-

Benzoic Acid Ring Protons (H-3, H-4, H-5, H-6): These four protons on the benzoic acid ring are in distinct chemical environments and give rise to a complex pattern of signals in the aromatic region.

-

H-6: This proton is predicted to be the most deshielded of the benzoic acid ring protons, appearing as a doublet of doublets around 8.15 ppm. Its downfield shift is attributed to the anisotropic effect of the nearby carbonyl group of the carboxylic acid and the benzoyl ketone. It is coupled to H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-4 (meta-coupling, J ≈ 1.2 Hz).

-

H-3: This proton, ortho to the benzoyl substituent, is expected to resonate around 7.80 ppm as a doublet of doublets, coupled to H-4 (ortho-coupling, J ≈ 7.6 Hz) and H-5 (meta-coupling, J ≈ 1.2 Hz).

-

H-4 and H-5: These protons are predicted to appear as overlapping triplet of doublets in the range of 7.50-7.65 ppm. Each is coupled to two ortho and one meta proton.

-

-

4-Methoxybenzoyl Ring Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methoxybenzoyl ring exhibit a classic AA'BB' system, simplified here as two distinct doublets due to the symmetry of the substitution pattern.

-

H-2' and H-6': These protons, ortho to the carbonyl group, are deshielded and are predicted to appear as a doublet around 7.75 ppm. They are coupled to H-3' and H-5', respectively (ortho-coupling, J ≈ 8.8 Hz).

-

H-3' and H-5': These protons, ortho to the electron-donating methoxy group, are shielded and are predicted to appear as a doublet around 6.95 ppm. They are coupled to H-2' and H-6', respectively (ortho-coupling, J ≈ 8.8 Hz).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They are therefore predicted to appear as a sharp singlet at approximately 3.88 ppm.

Visualizing Proton Relationships

The following diagrams illustrate the structure of this compound and the key through-bond coupling relationships between the aromatic protons.

Caption: Proton coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

For referencing the chemical shifts, the solvent should contain a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton resonance frequency of 300 MHz or higher for better signal dispersion.

-

The probe should be tuned and matched to the proton frequency to ensure optimal signal-to-noise ratio.

-

The sample temperature should be stabilized, usually at 298 K (25 °C).

3. Data Acquisition:

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve narrow and symmetrical peaks.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used for a routine ¹H spectrum.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the entire range of proton signals for most organic molecules.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is typically used for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard for good digital resolution.

-

4. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum by Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

Logical Workflow for ¹H NMR Analysis

The process of analyzing a ¹H NMR spectrum follows a logical progression from sample preparation to final structure elucidation.

Caption: Workflow for ¹H NMR spectral analysis.

This guide provides a comprehensive overview of the ¹H NMR spectrum of this compound based on predicted data, along with standard experimental procedures. This information is intended to assist researchers in the interpretation of their own experimental data and in the structural elucidation of related compounds.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-(4-Methoxybenzoyl)benzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. It details the characteristic vibrational frequencies, an experimental protocol for spectral acquisition, and a theoretical framework for spectral interpretation, serving as a vital resource for the structural characterization of this important synthetic intermediate.

Introduction: Structural Characterization via IR Spectroscopy

This compound is a benzophenone derivative that serves as a key building block in the synthesis of various organic molecules, including pharmaceutical agents.[1] Its molecular structure comprises a benzoic acid moiety linked to a 4-methoxybenzoyl group, presenting several key functional groups: a carboxylic acid, a diaryl ketone, an aryl ether, and two substituted aromatic rings.

Infrared (IR) spectroscopy is an indispensable analytical technique for confirming the identity and structural integrity of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" that corresponds directly to the functional groups present. This guide elucidates the specific IR absorption bands that characterize this compound.

Key Vibrational Modes and Data Analysis

The IR spectrum of this compound is distinguished by several strong absorption bands that confirm the presence of its primary functional groups.[1] Due to intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, the hydroxyl (O-H) stretching band is notably broad.[1][2] The molecule features two distinct carbonyl groups—a ketone and a carboxylic acid—which are observable as separate, strong peaks in the spectrum.[1]

The quantitative data for the principal vibrational modes are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance in Spectrum |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, strong intensity |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium to weak, sharp peaks |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, sharp |

| C=O Stretch | Diaryl Ketone | ~1680 | Strong, sharp |

| C=C Stretch | Aromatic Ring | 1625 - 1450 | Medium to strong, multiple sharp peaks |

| C-O Stretch | Carboxylic Acid / Aryl Ether | 1320 - 1210 (Acid) / 1275 - 1200 (Ether, asym.) | Strong intensity |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium intensity |

| O-H Bend (out-of-plane) | Carboxylic Acid Dimer | ~920 | Broad, medium intensity |

Note: The exact positions of absorption bands can vary slightly based on the sample preparation method and the physical state of the sample (e.g., solid, solution).

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometric Analysis of 2-(4-Methoxybenzoyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric behavior of 2-(4-Methoxybenzoyl)benzoic acid (Molecular Formula: C₁₅H₁₂O₄, Molecular Weight: 256.26 g/mol ).[1] As a significant benzophenone derivative used in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of its mass spectrometric fragmentation is crucial for its identification and characterization. This document outlines the predicted fragmentation patterns under common ionization techniques, provides generalized experimental protocols for its analysis, and presents the data in a clear, structured format for ease of interpretation.

Introduction to Mass Spectrometry of Aromatic Carboxylic Acids

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and facilitating structural elucidation through fragmentation analysis.[2] For aromatic carboxylic acids like this compound, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Typical fragmentation pathways for benzoic acids involve the loss of small, stable neutral molecules or radicals such as a hydroxyl radical (•OH) or a carboxyl radical (•COOH).[3]

ESI is a softer ionization technique that is particularly well-suited for polar molecules.[4][5] For carboxylic acids, ESI is often performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion.[6][7] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of this precursor ion.[2]

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of benzoic acids and benzophenones.[2][3][8] The following table summarizes the key predicted ions.

| m/z (Nominal) | Proposed Ion Formula | Proposed Loss from Molecular Ion [C₁₅H₁₂O₄]⁺• | General Abundance (Predicted) |

| 256 | [C₁₅H₁₂O₄]⁺• | - | Low to Medium |

| 239 | [C₁₅H₁₁O₃]⁺ | •OH | Medium to High |

| 211 | [C₁₄H₁₁O₂]⁺ | •COOH | Medium |

| 135 | [C₈H₇O₂]⁺ | C₇H₅O | High |

| 105 | [C₇H₅O]⁺ | C₈H₇O₃ | Low to Medium |

| 77 | [C₆H₅]⁺ | C₉H₇O₄ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary fragmentation events are likely centered around the carboxylic acid and the benzophenone core.

A significant fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) from the molecular ion, leading to a stable acylium ion.[3] In this case, the ion at m/z 239 would be formed. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), resulting in the ion at m/z 211.[2]

Cleavage at the carbonyl bridge of the benzophenone structure is also anticipated. This can lead to the formation of the 4-methoxybenzoyl cation at m/z 135, which is expected to be a prominent peak, and the benzoyl cation at m/z 105.[2] The subsequent loss of carbon monoxide (CO) from the acylium ions can produce the phenyl cation at m/z 77.[3]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Research Chemical [benchchem.com]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

synthesis of 2-(4-Methoxybenzoyl)benzoic acid from phthalic anhydride and anisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route discussed is the Friedel-Crafts acylation of anisole with phthalic anhydride, a robust and widely utilized method in organic synthesis.

Core Synthesis: Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, anisole is acylated by phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an activating group, directing the electrophilic attack to the para position, thus favoring the formation of the desired product.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride, making the adjacent carbonyl carbon susceptible to nucleophilic attack by the electron-rich anisole ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.

// Reactants PhthalicAnhydride [label="Phthalic Anhydride"]; Anisole [label="Anisole"]; AlCl3_1 [label="AlCl₃ (Catalyst)", fillcolor="#FBBC05"];

// Intermediates ActivatedComplex [label="Activated Complex\n(Phthalic Anhydride-AlCl₃)"]; AcyliumIon [label="Acylium Ion Intermediate"]; SigmaComplex [label="Sigma Complex"]; ProductComplex [label="Product-AlCl₃ Complex"];

// Product FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; AlCl3_2 [label="AlCl₃ (Regenerated)"];

// Reaction Steps PhthalicAnhydride -> ActivatedComplex [label="+ AlCl₃"]; ActivatedComplex -> AcyliumIon [label="Ring Opening"]; {rank=same; AcyliumIon; Anisole} AcyliumIon -> SigmaComplex [label="+ Anisole"]; SigmaComplex -> ProductComplex [label="- H⁺"]; ProductComplex -> FinalProduct [label="Aqueous Workup"]; SigmaComplex -> HCl [style=dashed]; ProductComplex -> AlCl3_2 [style=dashed]; } dot Figure 1: General mechanism of the Friedel-Crafts acylation of anisole with phthalic anhydride.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established laboratory procedures.[1]

Materials:

-

Phthalic anhydride (148 g)

-

Anisole (250 ml)

-

Anhydrous aluminum chloride (140 g)

-

Carbon disulfide (250 ml)

-

Ice water

-

Chloroform

-

Acetic acid

-

Water

Procedure:

-

Reaction Setup: In a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml of anisole, and 250 ml of carbon disulfide, add 140 g of anhydrous aluminum chloride at ambient temperature.

-

Reaction: Allow the reaction to proceed for 2.5 hours.

-

Hydrolysis: After the reaction period, hydrolyze the solution with ice water.

-

Solvent Removal: Remove the organic solvents by steam distillation.

-

Isolation of Crude Product: A gray solid will precipitate as the residual solution cools to room temperature. Separate the solid from the liquid by decantation.

-

Extraction: Dissolve the crude solid in approximately 1 L of chloroform.

-

Purification: Remove the chloroform by rotary evaporation to yield a white solid.

-

Recrystallization: Recrystallize the solid from an acetic acid/water mixture to obtain the pure product.

Yield:

This procedure is reported to yield approximately 107 g (42%) of this compound.[1]

Data Presentation: Reaction Parameters and Yields

The yield of this compound is influenced by various factors, including the nature of the catalyst and the reaction conditions. The following table summarizes key quantitative data from different synthetic approaches.

| Catalyst | Solvent | Temperature | Reactant Ratio (Anhydride:Anisole:Catalyst) | Product(s) | Yield (%) | Reference |

| AlCl₃ | Carbon Disulfide / Anisole | Ambient | 1 : 2.1 : 1 (molar) | This compound | 42 | [1] |

| AlCl₃ (dissolved) | Anisole | 0°C | Not specified | Mono-acylated product | "Large amount" | [2] |

| AlCl₃ (solid) | Anisole | 0°C | Not specified | Mono- and Di-acylated products | Not specified | [2] |

| Sulfated Zirconia | Not specified | Not specified | Not specified | Di-acylated product ONLY | Not specified | [2] |

Experimental Workflow

The synthesis of this compound involves a series of sequential steps from reaction setup to final product purification. The following diagram illustrates a typical experimental workflow.

// Workflow Stages Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\n- Mix Phthalic Anhydride, Anisole, CS₂\n- Add AlCl₃ at ambient temperature"]; Reaction [label="Reaction\n(2.5 hours)"]; Workup [label="Workup"]; Hydrolysis [label="Hydrolysis with ice water"]; Solvent_Removal [label="Steam Distillation\n(Remove CS₂ and excess Anisole)"]; Isolation [label="Isolation of Crude Product\n(Decantation)"]; Extraction [label="Extraction with Chloroform"]; Purification [label="Purification"]; Rotovap [label="Rotary Evaporation\n(Remove Chloroform)"]; Recrystallization [label="Recrystallization\n(Acetic Acid/Water)"]; Final_Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Reaction_Setup; Reaction_Setup -> Reaction; Reaction -> Workup; Workup -> Hydrolysis; Hydrolysis -> Solvent_Removal; Solvent_Removal -> Isolation; Isolation -> Extraction; Extraction -> Purification; Purification -> Rotovap; Rotovap -> Recrystallization; Recrystallization -> Final_Product; } dot Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product shows characteristic absorption bands for two different carbonyl groups at 1686 cm⁻¹ and 1660 cm⁻¹.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically exhibits signals for the aromatic protons in the range of δ 7.8–8.2 ppm and δ 6.9–7.4 ppm. A characteristic singlet for the methoxy group protons is observed at approximately δ 3.8 ppm.[3]

Discussion of Side Reactions and Alternative Catalysts

A significant side reaction in this synthesis is the formation of a diacylated product, where a second molecule of anisole reacts with the initially formed keto-acid.[3] The choice of catalyst can have a profound impact on the product distribution. While aluminum chloride can lead to a mixture of mono- and di-acylated products, the use of solid superacid catalysts, such as sulfated zirconia, has been shown to exclusively yield the diacylated product.[2] This highlights the importance of catalyst selection in directing the reaction towards the desired product.

Cleavage of the methoxy group on the anisole ring is another potential side reaction, particularly under harsh reaction conditions or with strong Lewis acids, leading to phenolic by-products.[3] Careful control of the reaction temperature is crucial to minimize the formation of such impurities.[3]

Conclusion

The Friedel-Crafts acylation of anisole with phthalic anhydride remains a primary and effective method for the synthesis of this compound. This technical guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data on reaction outcomes, and a discussion of the underlying reaction mechanism and potential side reactions. For researchers and professionals in drug development, a thorough understanding of these synthetic parameters is essential for the efficient and high-purity production of this valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Friedel-Crafts acylation reaction for the synthesis of 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in various organic and medicinal chemistry applications.[1] The document outlines the core reaction mechanism, detailed experimental protocols, and a summary of key analytical data, presented for the use of professionals in research and development.

Introduction to the Friedel-Crafts Acylation

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the attachment of substituents to an aromatic ring.[2] The acylation variant is a highly effective method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic substrate via electrophilic aromatic substitution.[3] This reaction typically employs an acyl chloride or an acid anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[4]

The synthesis of this compound is a classic example of this reaction, involving the acylation of anisole (methoxybenzene) with phthalic anhydride. The product is a valuable benzophenone derivative used as a versatile building block for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding carbocation rearrangements and deactivating the product against further acylation, thus preventing polysubstitution.[5][6]

The Core Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile which then reacts with the electron-rich anisole ring.

Step 1: Formation of the Acylium Ion Complex The reaction is initiated by the coordination of the Lewis acid catalyst, aluminum chloride (AlCl₃), to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the carbonyl group, and subsequent cleavage of the C-O bond within the anhydride ring generates a highly electrophilic acylium ion. This ion is stabilized by resonance and complexed with the Lewis acid.[5]

Step 2: Electrophilic Attack and Formation of the Sigma Complex Anisole, the aromatic substrate, possesses a methoxy (-OCH₃) group which is a strong activating, ortho-, para-director. Due to its electron-donating nature, it increases the nucleophilicity of the benzene ring. The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion complex. This attack preferentially occurs at the para position relative to the methoxy group due to reduced steric hindrance compared to the ortho positions. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

Step 3: Deprotonation and Restoration of Aromaticity The aromaticity of the ring is restored through the deprotonation of the sigma complex. The AlCl₄⁻, formed in the initial step, acts as a base, abstracting the proton from the carbon atom that underwent electrophilic attack. The electrons from the C-H bond move back into the ring, reforming the stable aromatic system.[4]

Step 4: Hydrolysis (Workup) In contrast to a truly catalytic process, the Lewis acid remains complexed to the carbonyl group of the newly formed ketone product.[2] Therefore, a stoichiometric amount of AlCl₃ is required. The reaction is completed by an aqueous workup, typically with ice and hydrochloric acid. This step hydrolyzes the aluminum complex, liberating the final product, this compound, and protonating the carboxylate.[8]

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. google.com [google.com]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzoyl)benzoic acid, a key benzophenone derivative. It details the compound's historical context, primary synthesis methodologies with in-depth experimental protocols, and extensive physicochemical and spectroscopic characterization data. The document elucidates the established synthetic routes, primarily the Friedel-Crafts acylation, and explores its role as a crucial intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs), and its applications in materials science as a UV stabilizer. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and reaction mechanisms are visualized using logical diagrams.

Introduction

This compound, with the CAS Number 1151-15-1, is an organic compound characterized by a benzoic acid moiety substituted with a 4-methoxybenzoyl group at the ortho position.[1][2] This unique structure makes it a valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for the synthesis of more complex molecules with diverse biological activities and material properties.[3] Notably, it serves as a critical intermediate in the development of various pharmaceutical agents, particularly NSAIDs that target cyclooxygenase pathways.[3] The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical modifications, making it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.[1]

History and Discovery

The synthesis of various substituted benzoylbenzoic acids, including the methoxy derivative, would have been a logical extension of the exploration of the Friedel-Crafts reaction's scope and utility in the early to mid-20th century, a period of significant expansion in synthetic organic chemistry.

Synthesis

The most established and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.[3]

Friedel-Crafts Acylation of Anisole with Phthalic Anhydride

This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from phthalic anhydride and a Lewis acid catalyst, attacks the electron-rich anisole ring.

Reaction Scheme:

Caption: Friedel-Crafts acylation of anisole and phthalic anhydride.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation [4]

-

Materials:

-

Phthalic anhydride (148 g)

-

Anisole (250 ml)

-

Anhydrous aluminum chloride (140 g)

-

Carbon disulfide (250 ml)

-

Ice water

-

Chloroform

-

Acetic acid

-

Water

-

-

Procedure:

-

To a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml of anisole, and 250 ml of carbon disulfide, add 140 g of anhydrous aluminum chloride at ambient temperature.

-

Continue stirring the mixture for 2.5 hours.

-

Hydrolyze the reaction mixture with ice water.

-

Remove the organic solvents by steam distillation.

-

A gray solid will precipitate upon cooling the residual solution to room temperature. Separate the solid from the liquid by decantation.

-

Dissolve the solid in approximately 1 L of chloroform.

-

Remove the chloroform by rotary evaporation to yield a white solid (107 g, 42% yield).

-

Recrystallize the solid product from an acetic acid/water mixture.

-

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [2] |

| Molecular Weight | 256.25 g/mol | [2] |

| Melting Point | 142-144.5 °C | [4] |

| CAS Number | 1151-15-1 | [1][2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): δ 7.8–8.2 ppmAromatic Protons (Methoxy-substituted Aryl): δ 6.9–7.4 ppmMethoxy Protons: δ 3.8 ppm | [3] |

| IR (KBr) | 1686 cm⁻¹ (C=O, ketone)1660 cm⁻¹ (C=O, carboxylic acid)1550-1600 cm⁻¹ (C=C, aromatic) | [4] |

| Mass Spectrometry (Predicted) | m/z 256 [M]⁺m/z 239 [M-OH]⁺m/z 211 [M-COOH]⁺m/z 135 [C₈H₇O₂]⁺m/z 105 [C₇H₅O]⁺ | [3] |

Characterization

Experimental Protocols for Characterization

Infrared (IR) Spectroscopy [1]

-

Sample Preparation: A KBr pellet is prepared by mixing approximately 1 mg of the synthesized this compound with 100 mg of dry potassium bromide. The mixture is finely ground and pressed into a thin, transparent disk.

-

Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. The presence of characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid) and the aromatic rings confirms the structure of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Analysis: The ¹H NMR spectrum is recorded to identify the chemical shifts and integration values of the different proton environments in the molecule. The ¹³C NMR spectrum can also be obtained to determine the number and types of carbon atoms.

Applications and Biological Relevance

Pharmaceutical Intermediate

As previously mentioned, this compound is a valuable intermediate in the synthesis of NSAIDs.[3] The carboxylic acid functionality can be readily converted into esters, amides, or other derivatives to modulate the pharmacological properties of the final drug molecule.

UV Stabilizers

Benzophenone derivatives are widely used as UV absorbers in polymers and coatings. While specific studies on this compound in this application are not extensively documented, the benzophenone core is known to undergo a photochemical tautomerization that dissipates UV energy as heat, thereby protecting the material from degradation.

Caption: General mechanism of UV absorption by benzophenone derivatives.

Potential Biological Activity

While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds suggests potential areas of interest. For instance, a derivative, 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid, has been identified as a potential inhibitor of Phosphoinositide 3-kinase α (PI3Kα), a key enzyme in cell signaling pathways implicated in cancer.[3] Furthermore, other benzoic acid derivatives have shown anti-inflammatory and hepatoprotective effects.[6] These findings suggest that this compound and its derivatives warrant further investigation for their therapeutic potential.

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its straightforward synthesis via the well-established Friedel-Crafts acylation, coupled with its versatile chemical nature, has solidified its role as a key intermediate in the development of pharmaceuticals and functional materials. This technical guide has provided a detailed overview of its history, synthesis, and characterization, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. Future research into the direct biological activities and signaling pathway interactions of this compound could unveil new therapeutic applications.

References

- 1. chemrj.org [chemrj.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | Research Chemical [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Chemical Reactivity of 2-(4-Methoxybenzoyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction